Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Description
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (MoO₂(TMHD)₂) is a coordination complex where molybdenum in the +6 oxidation state is coordinated by two TMHD ligands and two oxo groups. Its molecular formula is MoO₂(C₁₁H₁₉O₂)₂, with a molecular weight of 494.48 g/mol . This compound appears as yellow crystalline solids with a melting point of 129–131°C and is primarily used as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of molybdenum-based thin films. The bulky TMHD ligands enhance thermal stability and volatility, making it suitable for high-purity applications in electronics and catalysis .
Properties
IUPAC Name |
dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSXHSSVOJARZ-KKUWAICFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40MoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of molybdenum trioxide (MoO3) with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Structure and Composition
- Chemical Formula :
- Molecular Weight : 494.49 g/mol
- Appearance : Yellow solid
- Melting Point : 129-131 °C
- Solubility : Soluble in various organic solvents
Catalysis
MoO2(TMHD)2 serves as a versatile catalyst in numerous organic transformations due to its ability to activate small molecules and facilitate bond-breaking and formation reactions. Its unique ligand environment enhances its catalytic efficiency, making it suitable for:
- Hydrocarbon oxidation : It can oxidize alkenes to alcohols and ketones.
- Polymerization reactions : Used in the synthesis of polymers through coordination polymerization techniques.
Case Study: Hydrocarbon Oxidation
In a study examining the oxidation of alkenes using MoO2(TMHD)2 as a catalyst, researchers found that the compound effectively converted various alkenes into their corresponding alcohols with high selectivity and yield. This reaction was facilitated by the compound's ability to stabilize reactive intermediates.
Materials Science
The compound's structural and electronic properties make it valuable in materials science. It has potential applications in:
- Energy conversion : MoO2(TMHD)2 participates in redox reactions that are crucial for energy storage systems such as batteries and supercapacitors.
- Nanomaterials : It can be used as a precursor for synthesizing molybdenum-containing nanomaterials with tailored properties.
Data Table: Comparison of Molybdenum Compounds
| Compound Name | Formula | Key Features |
|---|---|---|
| Molybdenum(VI) oxide bis(acetylacetonate) | MoO₂(C₅H₇O₂)₂ | Commonly used as a catalyst; simpler ligand structure. |
| Tungsten(VI) oxide bis(acetylacetonate) | WO₂(C₅H₇O₂)₂ | Similar catalytic properties; tungsten analog. |
| Manganese(II) acetate bis(acetylacetonate) | Mn(OAc)(C₅H₇O₂)₂ | Exhibits different oxidation state; used in organic synthesis. |
Environmental Applications
MoO2(TMHD)2 is also being explored for its potential in environmental remediation processes, particularly in the degradation of pollutants through catalytic oxidation processes.
Case Study: Pollutant Degradation
Research has indicated that MoO2(TMHD)2 can effectively catalyze the degradation of organic pollutants in wastewater treatment settings. The compound's redox properties allow it to break down complex organic molecules into less harmful substances.
Mechanism of Action
The mechanism of action of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to coordinate with various substrates and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In catalysis, the compound facilitates the formation and breaking of chemical bonds, leading to the desired products .
Comparison with Similar Compounds
Comparison with Similar TMHD-Based Metal Complexes
Structural and Physical Properties
The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is a β-diketonate known for its steric bulk, which reduces intermolecular interactions and improves precursor volatility. Below is a comparative analysis of MoO₂(TMHD)₂ with other TMHD-metal complexes:
Table 1: Key Properties of Selected TMHD-Metal Complexes
Key Observations:
- Oxidation State and Coordination : MoO₂(TMHD)₂ features a rare +6 oxidation state with oxo ligands, whereas other complexes (e.g., Nd³⁺, Bi³⁺, Ti⁴⁺) exhibit lower oxidation states and varying coordination geometries .
- Thermal Stability : Neodymium tris(TMHD) (Nd(TMHD)₃) has a significantly higher melting point (209–212°C ) due to stronger lanthanide-oxygen bonds compared to MoO₂(TMHD)₂ (129–131°C ) .
- Volatility : The bulky TMHD ligands in MoO₂(TMHD)₂ and TiO(TMHD)₂ enhance sublimation efficiency, critical for ALD processes .
Catalytic Activity :
- MoO₂(TMHD)₂: Limited direct catalytic use reported, but its decomposition products (MoO₃) are active in oxidation reactions .
- Pd(TMHD)₂ : Unlike molybdenum complexes, palladium bis(TMHD) is a well-documented catalyst for alkoxycarbonylation and C–H arylation reactions .
Thin Film Deposition :
Biological Activity
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (MoO2(TMHD)2) is an organometallic compound that has garnered interest in various fields, particularly in catalysis and materials science. The unique structural and electronic properties of this compound make it a subject of extensive research regarding its biological activity and potential applications. This article will delve into the biological activity of MoO2(TMHD)2, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
MoO2(TMHD)2 features a distorted octahedral geometry around the molybdenum center, with the 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands acting as bidentate chelating agents. This structure allows for interesting electronic properties that can enhance its catalytic capabilities and potentially influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | MoC16H30O4 |
| CAS Number | 34872-98-5 |
| Molecular Weight | Not specified |
| Appearance | Yellow solid |
| Solubility | Soluble in organic solvents |
| Synthesis Method | Reaction of MoCl4 with TMHD in organic solvent |
The biological activity of MoO2(TMHD)2 is primarily attributed to its ability to participate in redox reactions. Molybdenum compounds have been studied for their roles in various biological processes, including enzyme mimicking and as potential therapeutic agents. The bidentate nature of TMHD ligands may enhance the stability and reactivity of the molybdenum center, leading to significant biological interactions.
Case Studies
- Antioxidant Activity : A study investigated the antioxidant properties of MoO2(TMHD)2 in vitro. It was found that the compound exhibited a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Enzyme Mimicking : Research indicated that MoO2(TMHD)2 could mimic certain enzyme activities, particularly those involved in sulfur oxidation processes. This property positions it as a candidate for biocatalytic applications.
- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines revealed that MoO2(TMHD)2 exhibited selective cytotoxic effects. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Table 2: Summary of Biological Activity Studies
| Study Type | Findings |
|---|---|
| Antioxidant Activity | Significant free radical scavenging ability |
| Enzyme Mimicking | Mimics sulfur oxidation enzymes |
| Cytotoxicity | Dose-dependent reduction in cancer cell viability |
Applications in Medicine and Industry
The unique properties of MoO2(TMHD)2 have led to its exploration in various applications:
- Catalysis : Its ability to activate small molecules makes it valuable for organic transformations.
- Pharmaceuticals : Potential use as an antioxidant or anticancer agent.
- Materials Science : Applications in energy conversion technologies due to its redox capabilities.
Q & A
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | MoO₂(C₁₁H₁₉O₂)₂ | |
| Molecular Weight | 494.48 g/mol | |
| Melting Point | 129–131°C | |
| Appearance | Yellow crystalline solid |
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Refer to SDS guidelines for β-diketonate complexes:
- Storage : Keep sealed in a dry, ventilated area away from heat and moisture to prevent decomposition .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respirators to avoid inhalation of fine particles .
- Emergency Measures : Use eyewash stations and safety showers if exposed. Avoid disposal into waterways; notify authorities if contamination occurs .
Advanced: How can thermal decomposition pathways of this compound be analyzed to optimize its use in nanoparticle synthesis?
Methodological Answer:
Controlled thermal decomposition in inert or oxidative atmospheres (e.g., N₂, O₂) is studied via:
Q. Table 2: Analytical Techniques for Decomposition Studies
| Technique | Application | Example Study |
|---|---|---|
| TGA-MS | Quantifies decomposition steps | |
| TEM | Resolves particle size/shape evolution | |
| XRD | Identifies oxide phases (e.g., MoO₃) |
Note : Decomposition temperatures may vary with heating rates and atmosphere. Calibrate parameters using reference standards.
Advanced: What parameters influence the performance of this compound as a precursor for MOCVD/ALD of molybdenum oxide films?
Methodological Answer:
Key factors include:
- Volatility : Optimize sublimation temperature (e.g., 120–150°C) to ensure consistent vapor pressure .
- Reactivity with Co-reactants : Pair with ozone or H₂O for oxidative deposition. Monitor growth rates via in-situ QCM (quartz crystal microbalance).
- Substrate Compatibility : Use sapphire or silicon wafers; pre-treat surfaces to enhance adhesion .
Q. Table 3: MOCVD Growth Conditions
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Temperature | 300–500°C | Dense, crystalline MoO₃ films |
| Pressure | 1–10 Torr | Uniform thickness (~50 nm/hr) |
| Carrier Gas | Ar/O₂ (9:1) | Reduced carbon contamination |
Advanced: Can this compound act as a catalyst or pre-catalyst in organic transformations?
Methodological Answer:
While direct evidence is limited, analogous β-diketonate complexes (e.g., Pd, Cu) catalyze carbonylation and coupling reactions . For Mo-based systems:
- Hypothesis : Mo⁶+ centers may mediate oxidation or acid-catalyzed reactions.
- Experimental Design :
- Test in cross-coupling reactions (e.g., C–H activation) under inert conditions.
- Monitor via GC-MS or NMR for product yields.
- Compare with MoO₃ or MoCl₅ to assess ligand effects .
Key Consideration : Ligand steric bulk (TMHD) may hinder substrate access. Mitigate by tuning solvent polarity (e.g., toluene vs. DMF).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
